(2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone
Overview
Description
(2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone is a complex organic compound that features a unique combination of thiazole and pyrrolopyridine moieties. The presence of these heterocyclic structures imparts significant chemical reactivity and potential biological activity to the compound. Thiazole rings are known for their aromaticity and ability to participate in various chemical reactions, while pyrrolopyridine structures are often explored for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone typically involves multi-step organic reactions. One common method starts with the bromination of a thiazole derivative, followed by coupling with a pyrrolopyridine precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical setup for reduction reactions.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug discovery. The thiazole and pyrrolopyridine moieties are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents .
Medicine
In medicine, research focuses on the compound’s potential to inhibit specific enzymes or receptors involved in disease pathways. Its ability to modulate biological activity makes it a promising lead compound for the development of new drugs .
Industry
Industrially, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of (2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The pyrrolopyridine moiety can interact with nucleic acids or proteins, modulating their function. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-thiol share structural similarities and exhibit comparable reactivity.
Pyrrolopyridine Derivatives: Compounds such as 1H-pyrrolo[2,3-b]pyridine-3-carboxamide and 1H-pyrrolo[2,3-b]pyridine-5-amine are structurally related and have similar pharmacological properties.
Uniqueness
What sets (2-Bromo-5-thiazolyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone apart is the combination of both thiazole and pyrrolopyridine moieties in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
918522-69-7 |
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Molecular Formula |
C11H6BrN3OS |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C11H6BrN3OS/c12-11-15-5-8(17-11)9(16)7-4-14-10-6(7)2-1-3-13-10/h1-5H,(H,13,14) |
InChI Key |
HZGVITXLHOLMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C3=CN=C(S3)Br)N=C1 |
Origin of Product |
United States |
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